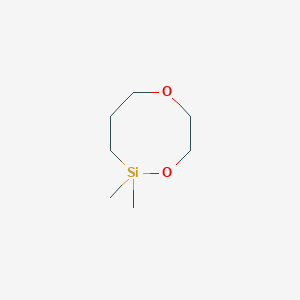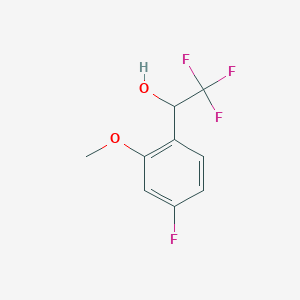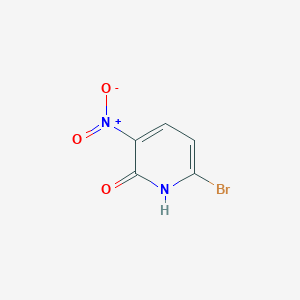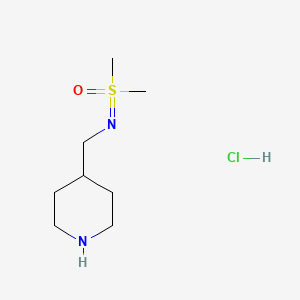
2,2-Dimethyl-1,6,2-dioxasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-ジメチル-1,6,2-ジオキサシロカンは、分子式C₇H₁₆O₂Siの有機ケイ素化合物です。ケイ素、酸素、炭素原子を含む環状化合物です。この化合物は、その独自の構造特性で知られており、さまざまな化学的および工業的用途で使用されています。
準備方法
合成経路と反応条件
2,2-ジメチル-1,6,2-ジオキサシロカンは、いくつかの方法で合成できます。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、ジメチルクロロシランとエチレングリコールを反応させることです。反応は通常、穏やかな条件下で進行し、目的の環状化合物が生成されます。
工業生産方法
工業的な設定では、2,2-ジメチル-1,6,2-ジオキサシロカンの製造には、多くの場合、ラボでの合成と同様の試薬と条件を使用して大規模な反応が伴います。このプロセスは、より高い収率と純度のために最適化されており、化合物は通常、蒸留または再結晶によって精製されます。
化学反応の分析
反応の種類
2,2-ジメチル-1,6,2-ジオキサシロカンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、シロキサン誘導体を形成するために酸化することができます。
還元: 還元反応は、シラン誘導体を生成できます。
置換: 化合物中のケイ素原子は、さまざまな求核試薬との置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: アルコキシドやアミンなどの求核試薬を、置換反応に使用することができます。
生成される主な生成物
酸化: シロキサン誘導体。
還元: シラン誘導体。
置換: さまざまな置換シロキサン化合物。
科学的研究の応用
2,2-ジメチル-1,6,2-ジオキサシロカンは、科学研究において幅広い用途があります。
化学: 他の有機ケイ素化合物の合成における前駆体として使用されます。
生物学: この化合物は、生体適合性のため、薬物送達システムでの潜在的な用途について研究されています。
医学: 医療用インプラントや義肢での使用に関する研究が進められています。
産業: シーラント、接着剤、コーティングなど、シリコーン系材料の製造に使用されます。
作用機序
2,2-ジメチル-1,6,2-ジオキサシロカンの作用機序には、さまざまな分子標的との相互作用が含まれます。化合物中のケイ素原子は、他の元素との結合を形成し、安定な構造の形成につながります。その反応に関与する経路には、求核置換と酸化還元メカニズムが含まれます。
類似の化合物との比較
類似の化合物
2,2-ジメチル-1,3-ジオキサン: 構造は似ていますが、ケイ素原子がありません。
1,6-ジオキサ-2-シラシクロオクタン: 置換基が異なる別の環状有機ケイ素化合物です。
ユニークさ
2,2-ジメチル-1,6,2-ジオキサシロカンは、環状構造にケイ素と酸素の両方が存在するためユニークであり、他の類似の化合物と比較して、明確な化学的性質と反応性を示します。
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxane: Similar in structure but lacks the silicon atom.
1,6-Dioxa-2-silacyclooctane: Another cyclic organosilicon compound with different substituents.
Uniqueness
2,2-Dimethyl-1,6,2-dioxasilocane is unique due to the presence of both silicon and oxygen in its cyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C7H16O2Si |
|---|---|
分子量 |
160.29 g/mol |
IUPAC名 |
2,2-dimethyl-1,6,2-dioxasilocane |
InChI |
InChI=1S/C7H16O2Si/c1-10(2)7-3-4-8-5-6-9-10/h3-7H2,1-2H3 |
InChIキー |
QFAKPIBJQMIKPP-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCOCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)


![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)


![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)

